4-[Bis(ethylsulfanyl)methyl]-2-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(ethylsulfanyl)methyl]-2-iodophenol is an organic compound characterized by the presence of an iodine atom and two ethylsulfanyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(ethylsulfanyl)methyl]-2-iodophenol typically involves the introduction of ethylsulfanyl groups and an iodine atom to a phenol ring. One common method is the nucleophilic substitution reaction, where a phenol derivative undergoes substitution with ethylsulfanyl groups in the presence of a suitable catalyst. The iodine atom can be introduced through electrophilic aromatic substitution using iodine and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution and electrophilic aromatic substitution reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(ethylsulfanyl)methyl]-2-iodophenol can undergo various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deiodinated phenol derivatives
Substitution: Phenol derivatives with substituted functional groups
Scientific Research Applications
4-[Bis(ethylsulfanyl)methyl]-2-iodophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Bis(ethylsulfanyl)methyl]-2-iodophenol involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(methylsulfanyl)methyl]-2-iodophenol
- 4-[Bis(ethylsulfanyl)methyl]-2-bromophenol
- 4-[Bis(ethylsulfanyl)methyl]-2-chlorophenol
Uniqueness
4-[Bis(ethylsulfanyl)methyl]-2-iodophenol is unique due to the presence of both ethylsulfanyl groups and an iodine atom, which confer distinct chemical reactivity and potential biological activity compared to similar compounds with different halogens or alkyl groups .
Properties
CAS No. |
91238-73-2 |
---|---|
Molecular Formula |
C11H15IOS2 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
4-[bis(ethylsulfanyl)methyl]-2-iodophenol |
InChI |
InChI=1S/C11H15IOS2/c1-3-14-11(15-4-2)8-5-6-10(13)9(12)7-8/h5-7,11,13H,3-4H2,1-2H3 |
InChI Key |
BVZAHFJVTMLEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=CC(=C(C=C1)O)I)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.